2,2-Bis(4-Hydroxy-3,5-dimethylphenyl)propan

Übersicht

Beschreibung

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as 4,4’-Isopropylidenebis(2,6-dimethylphenol) or Tetramethylbisphenol A, is an important organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in the production of polycarbonate, polysulfone resin, bifunctional polyphenyl ether resin, and other polymer materials .

Synthesis Analysis

The synthesis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be achieved from 2,6-Dimethylphenol and Acetone . Another synthesis method involves the radical-cation phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane .Molecular Structure Analysis

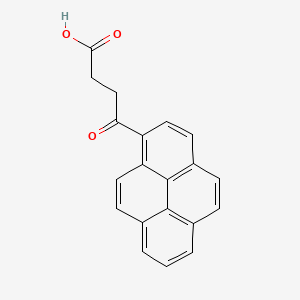

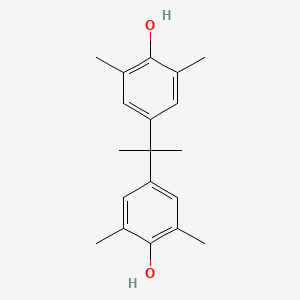

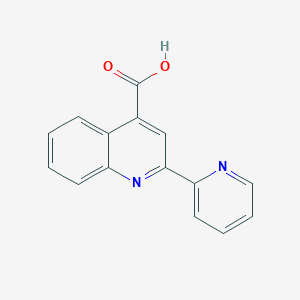

The molecular formula of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane is C19H24O2, and its molecular weight is 284.39 . The structure of this compound includes two phenolic groups attached to a propane molecule .Chemical Reactions Analysis

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be used to synthesize diamine monomer 2,2-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]propane (TBAPP). TBAPP can undergo condensation reactions with various dianhydrides in N,N-dimethylacetamide (DMAc) solvent to form polyamic acids, which can then undergo dehydration cyclization under heat to form polyimides .Physical And Chemical Properties Analysis

This compound appears as a white to light yellow powder or crystal . It has a melting point of 162-165 °C and a predicted boiling point of 420.6±40.0 °C . Its density is predicted to be 1.074±0.06 g/cm3 . It has a slight solubility in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Polymersynthese

Diese Verbindung dient als Monomer bei der Synthese von Polycarbonaten und Bisphenol-A-Derivaten. Ihre strukturelle Integrität trägt zur Bildung von Polymeren mit verbesserter thermischer Stabilität und mechanischer Festigkeit bei .

Härtung von Epoxidharzen

Aufgrund ihrer phenolischen Struktur wirkt sie als Härtungsmittel für Epoxidharze, die in Beschichtungen, Klebstoffen und Verbundwerkstoffen weit verbreitet sind. Die resultierenden Epoxidharze weisen eine verbesserte Zähigkeit und Wärmebeständigkeit auf .

Thermosensitive Aufzeichnungsmaterialien

Im Bereich der thermosensitiven Aufzeichnung wird diese Verbindung als Farbentwickler eingesetzt. Sie reagiert mit Leukofarbstoffen in Gegenwart von Wärme und erzeugt einen scharfen und dauerhaften Abdruck, der für Anwendungen mit Thermopapier unerlässlich ist .

Elektrische Isolierung

Die hohe thermische Stabilität der Verbindung macht sie für den Einsatz in elektrischen Isoliermaterialien geeignet. Sie wird bei der Herstellung von kupferkaschierten Laminaten und Hochtemperatur-Imprägnierlacken verwendet, die wichtige Bestandteile elektronischer Geräte sind .

Analytische Chemie

Sie findet Anwendung in der analytischen Chemie, wo sie als Standard- oder Referenzverbindung in verschiedenen chromatographischen Techniken verwendet wird, um die Genauigkeit und Zuverlässigkeit der analytischen Ergebnisse zu gewährleisten .

Forschung zu fortschrittlichen Materialien

Forscher nutzen diese Verbindung bei der Entwicklung fortschrittlicher Materialien wie Hochleistungskunststoffe und Verbundwerkstoffe. Ihre robuste Molekülstruktur trägt zur Gesamtbeständigkeit und chemischen Beständigkeit der Materialien bei .

Medizinische Forschung

In der medizinischen Forschung werden Derivate dieser Verbindung auf ihre potenzielle Verwendung in Arzneimittel-Abgabesystemen untersucht. Ihre Fähigkeit, Oberflächeneigenschaften zu modifizieren, kann die Bioverfügbarkeit und die kontrollierte Freisetzung von Therapeutika verbessern .

Umweltwissenschaften

Die Rolle der Verbindung in den Umweltwissenschaften ist im Entstehen begriffen, insbesondere bei der Untersuchung der Umweltbelastung und Bioabbaubarkeit von Bisphenol-Analoga. Sie dient als Modellverbindung zum Verständnis des Verhaltens ähnlicher organischer Schadstoffe .

Safety and Hazards

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with skin or eyes, it is advised to wash with plenty of water .

Zukünftige Richtungen

As an important organic synthesis intermediate and pharmaceutical intermediate, 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane has potential applications in the synthesis of various polymers and pharmaceuticals . Its use in the synthesis of diamine monomers and subsequent formation of polyimides suggests potential applications in the development of high-performance materials .

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of polymers , suggesting that it may interact with certain enzymes or catalysts involved in polymerization reactions.

Mode of Action

It is known to be involved in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (ppo-2oh) through a radical-cation phase transfer catalyzed polymerization process . This suggests that it may interact with its targets by donating or accepting electrons, thereby facilitating the polymerization process.

Pharmacokinetics

It is known that the compound is a solid at room temperature , and has a melting point of 165.0 to 170.0 °C . Its solubility in methanol is almost transparent , which may influence its absorption and distribution in a biological system.

Result of Action

It is known to inhibit growth and interfere with microtubules in human fibroblasts in vitro , suggesting that it may have cytotoxic effects.

Biochemische Analyse

Biochemical Properties

It is known to be a monomer of polycarbonate and bisphenol A .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to have a melting point between 165.0 to 170.0 °C , indicating its stability under normal laboratory conditions.

Metabolic Pathways

It is known to interact with various enzymes or cofactors .

Transport and Distribution

It is known to interact with various transporters or binding proteins .

Subcellular Localization

It is known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJUOZPKKHIEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97700-62-4 | |

| Record name | Poly[oxy(2,6-dimethyl-1,4-phenylene)], ω,ω′-(1-methylethylidene)bis[α-hydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97700-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8047973 | |

| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5613-46-7 | |

| Record name | 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005613467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5613-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenedi-2,6-xylol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)